

Characterization of D-erythro-Ritalinic acid-d10 by NMR and mass spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*-erythro-Ritalinic acid-d10

Cat. No.: B13443231

[Get Quote](#)

Characterization of D-erythro-Ritalinic Acid-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical characterization of **D-erythro-Ritalinic acid-d10**, a deuterated isotopologue of a metabolite of methylphenidate. The information herein is intended to support research, forensic analysis, and drug development activities.

Introduction

D-erythro-Ritalinic acid-d10 is the deuterium-labeled form of D-erythro-ralinic acid, a metabolite of the erythro isomer of methylphenidate. While the threo-isomers of methylphenidate are the pharmacologically active components, the study of all isomers and their metabolites is crucial for comprehensive pharmacokinetic and metabolic profiling, as well as for forensic identification. Deuterated standards, such as **D-erythro-Ritalinic acid-d10**, are essential internal standards for quantitative analysis by mass spectrometry, providing high accuracy and precision in bioanalytical methods.

This guide outlines the key analytical techniques for the characterization of **D-erythro-Ritalinic acid-d10**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

Property	Value
Chemical Formula	C ₁₃ H ₇ D ₁₀ NO ₂
Molecular Weight	229.34 g/mol
Stereochemistry	D-erythro
Deuterium Labeling	d10

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For **D-erythro-Ritalinic acid-d10**, ¹H and ¹³C NMR would be utilized to confirm its identity and isotopic purity.

Note: Specific experimental NMR data for **D-erythro-Ritalinic acid-d10** is not publicly available. The following data is predicted based on the known spectra of related, non-deuterated compounds such as (\pm)-erythro-methylphenidate[1]. The deuteration at 10 positions will lead to the absence of corresponding signals in the ¹H NMR spectrum and subtle isotopic shifts in the ¹³C NMR spectrum.

Predicted ¹H NMR Data (Reference: (\pm)-erythro-methylphenidate)

Due to the d10 labeling on the piperidine ring and adjacent positions, it is expected that all proton signals corresponding to the piperidine ring and the α -carbon to the phenyl ring will be absent in the ¹H NMR spectrum of **D-erythro-Ritalinic acid-d10**. The remaining signals would be from the phenyl group.

Chemical Shift (ppm)	Multiplicity	Assignment
7.23-7.44	m	Phenyl-H

Predicted ¹³C NMR Data (Reference: (\pm)-erythro-methylphenidate)[1]

Chemical Shift (ppm)	Assignment
172.8	C=O (Carboxylic acid)
135.7	Phenyl-C (quaternary)
128.9	Phenyl-CH
128.6	Phenyl-CH
127.9	Phenyl-CH
58.9	CH-Ph
46.7	CH-Piperidine
30.7	CH ₂ -Piperidine
25.3	CH ₂ -Piperidine
24.2	CH ₂ -Piperidine

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of **D-erythro-Ritalinic acid-d10**, which is particularly important for its use as an internal standard.

Note: Detailed experimental mass spectra for **D-erythro-Ritalinic acid-d10** are not widely published. The expected fragmentation pattern is inferred from the general fragmentation of ritalinic acid and related compounds.

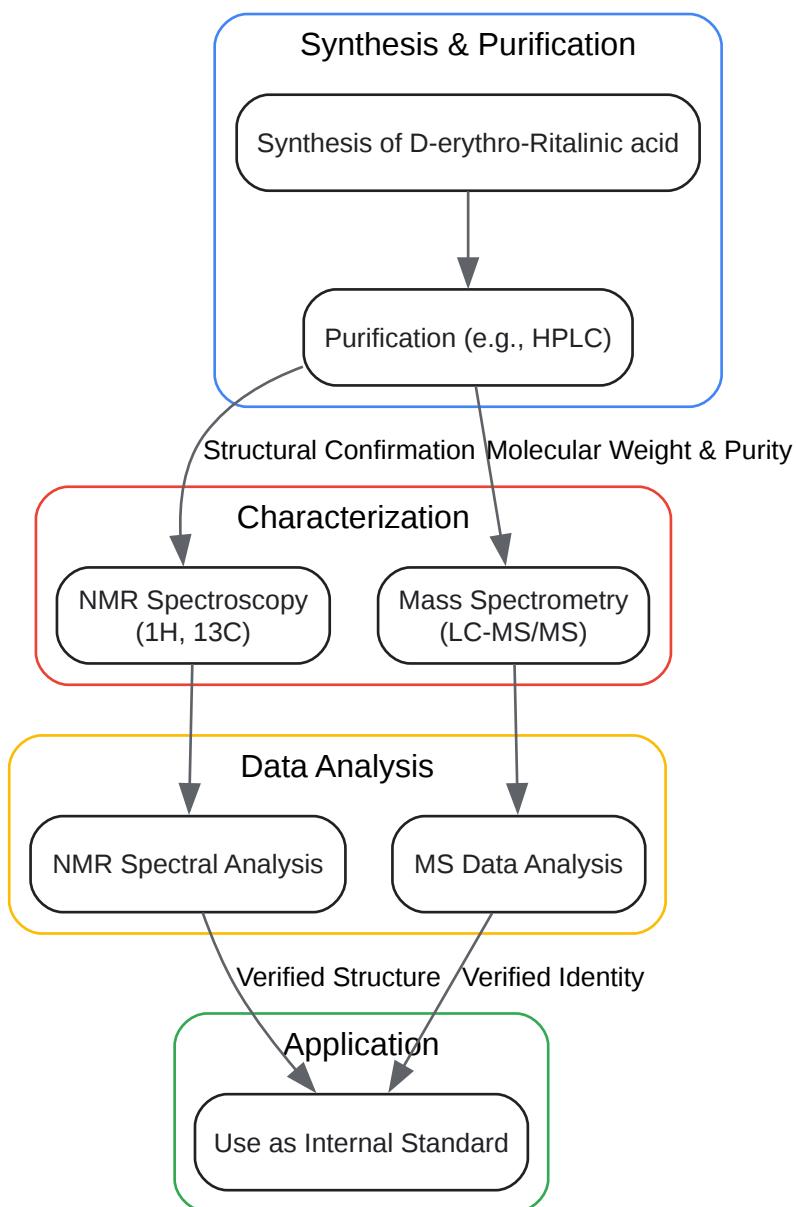
Expected Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Parent Ion $[M+H]^+$	m/z 230.3
Major Fragment Ions	Expected fragments would arise from the loss of the carboxylic acid group, and fragmentation of the piperidine ring. A common transition for Ritalinic Acid-d10 is m/z 230.2 -> 93.1.

Experimental Protocols

NMR Spectroscopy Protocol (General)

- Sample Preparation: Dissolve approximately 5-10 mg of **D-erythro-Ritalinic acid-d10** in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.


LC-MS/MS Protocol (General)

- Sample Preparation: Prepare a stock solution of **D-erythro-Ritalinic acid-d10** in a suitable solvent (e.g., methanol). Prepare working solutions by diluting the stock solution.

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., UPLC-Triple Quadrupole MS).
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transition (example): 230.2 \rightarrow 93.1 (precursor ion \rightarrow product ion).
 - Collision Energy: Optimize for the specific instrument and compound.
- Data Analysis: Use the instrument's software to analyze the chromatograms and mass spectra.

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, characterization, and application of **D-erythro-Ritalinic acid-d10**.

Conclusion

The characterization of **D-erythro-Ritalinic acid-d10** by NMR and mass spectrometry is essential for its validation as a reliable internal standard in analytical methods. While specific experimental data is not readily available in the public domain, the methodologies and

expected data presented in this guide provide a solid framework for researchers working with this and similar deuterated compounds. The combination of NMR for structural confirmation and MS for sensitive and specific quantification ensures the accuracy and reliability of bioanalytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- To cite this document: BenchChem. [Characterization of D-erythro-Ritalinic acid-d10 by NMR and mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13443231#characterization-of-d-erythro-ritalinic-acid-d10-by-nmr-and-mass-spectrometry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com